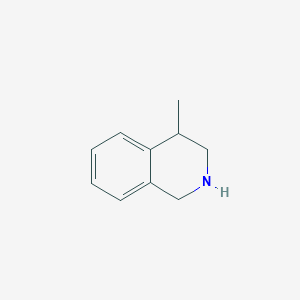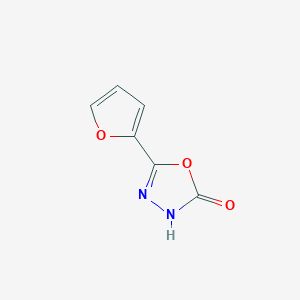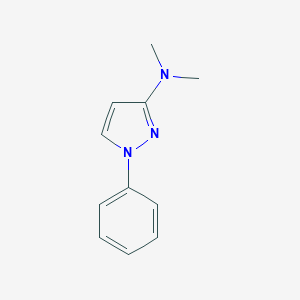
Pyrazole, 3-(dimethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-(dimethylamino)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using different methods.
Applications De Recherche Scientifique
Pyrazole, 3-(dimethylamino)-1-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of Pyrazole, 3-(dimethylamino)-1-phenyl- is not fully understood. However, it has been suggested that this compound binds to specific receptors in the body, leading to the activation of signaling pathways that result in the observed biological effects.
Effets Biochimiques Et Physiologiques
Pyrazole, 3-(dimethylamino)-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3-(dimethylamino)-1-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, it has been found to exhibit potent biological effects at low concentrations. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Pyrazole, 3-(dimethylamino)-1-phenyl-. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, more studies are needed to determine the potential applications of Pyrazole, 3-(dimethylamino)-1-phenyl- in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved biological activity.
Méthodes De Synthèse
Pyrazole, 3-(dimethylamino)-1-phenyl- can be synthesized using different methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with dimethylamine in the presence of a catalyst. This method yields the desired compound with high purity and yield.
Propriétés
Numéro CAS |
19730-27-9 |
|---|---|
Nom du produit |
Pyrazole, 3-(dimethylamino)-1-phenyl- |
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
HDOPYMWMJAOUQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Autres numéros CAS |
19730-27-9 |
Synonymes |
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



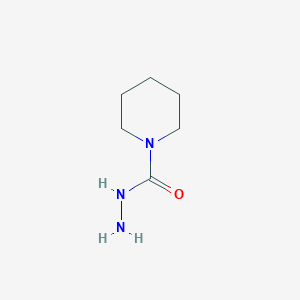
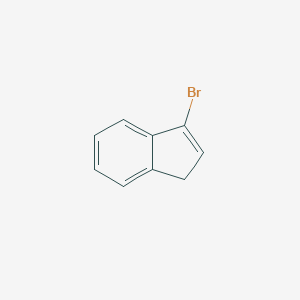
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
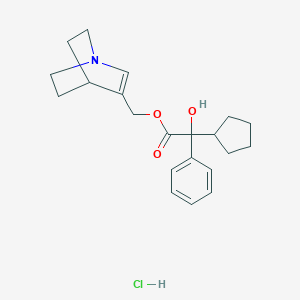
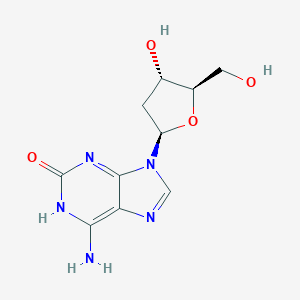
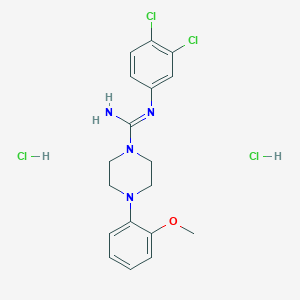
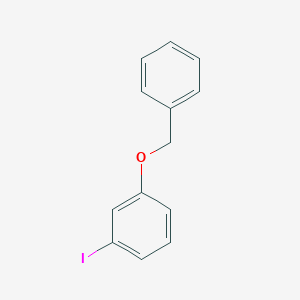
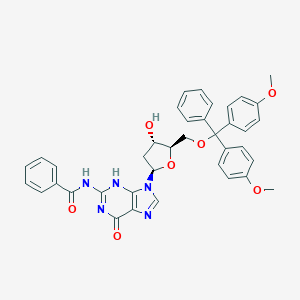
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
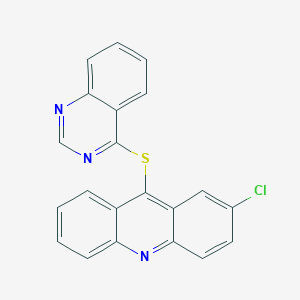
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
